![molecular formula C10H14 B1472686 1,2,3,4-Tetramethylbenzene-D14 CAS No. 350818-60-9](/img/structure/B1472686.png)
1,2,3,4-Tetramethylbenzene-D14
Overview
Description
1,2,3,4-Tetramethylbenzene-D14, also known as Prehnitene, is an organic compound classified as an aromatic hydrocarbon . It is a flammable colorless liquid that is nearly insoluble in water but soluble in organic solvents . It naturally occurs in coal tar .
Molecular Structure Analysis
1,2,3,4-Tetramethylbenzene-D14 is the deuterium-labeled version of 1,2,3,4-Tetramethylbenzene . Deuterium is a stable heavy isotope of hydrogen. Incorporating deuterium into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetramethylbenzene-D14 are complex and involve several steps . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring .Physical And Chemical Properties Analysis
1,2,3,4-Tetramethylbenzene-D14 is a flammable colorless liquid . It is nearly insoluble in water but soluble in organic solvents . It naturally occurs in coal tar .Scientific Research Applications
Catalytic Synthesis and Chemical Reactions
Durene, a derivative of 1,2,3,4-Tetramethylbenzene, is synthesized through the methylation of 1,2,4-trimethylbenzene using syngas over bifunctional catalysts. This process is significant in producing high-end polyesters and demonstrates the compound's utility in catalytic synthesis and chemical manufacturing (Wen et al., 2022).
Molecular Structure Analysis
The study of molecular structures, such as the analysis of orientational disorder in ortho-dichlorotetramethylbenzene, leverages compounds like 1,2,3,4-Tetramethylbenzene for in-depth crystallographic and NMR investigations. These studies provide insights into the molecular conformations and dynamics within crystalline phases, contributing to the understanding of molecular interactions and solid-state chemistry (Bräuniger et al., 2001).
Vibrational Spectroscopy Studies
The investigation of low-frequency internal modes and vibrational spectra of tetramethylbenzene compounds, including durene, offers valuable data on torsional and bending vibrations. These studies are crucial for understanding the dynamic behavior of methyl groups in solid-state materials, aiding in the development of materials with specific vibrational properties (Pawlukojć et al., 2006).
Photocatalytic Applications
The photocatalytic properties of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, a compound related to tetramethylbenzene, have been explored for organic reactions. This research highlights the potential of tetramethylbenzene derivatives in facilitating light-driven chemical transformations, thus contributing to sustainable and green chemistry practices (Shang et al., 2019).
Zeolite Catalysis
Tetramethylbenzene isomers, including 1,2,4-trimethylbenzene, have been used to investigate the catalytic properties of zeolites. These studies provide insights into the selectivity and efficiency of zeolite catalysts in hydrocarbon transformations, which are fundamental to refining and petrochemical industries (Park & Rhee, 2000).
Safety and Hazards
Future Directions
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 1,2,3,4-Tetramethylbenzene-D14 and other deuterated compounds may have significant potential in future drug development and research .
properties
IUPAC Name |
1,2-dideuterio-3,4,5,6-tetrakis(trideuteriomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHMMEJUHBCKEE-ZVEBFXSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.